chemical and physical properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
chemical and physical properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide on 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a pyridine ring and a 1,3,4-oxadiazole ring substituted with a thiol group.[1] This structure imparts a range of interesting chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.[1][2] The compound exists in a thiol-thione tautomerism.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 15264-63-8 | [3] |
| Molecular Formula | C₇H₅N₃OS | [3] |
| Molecular Weight | 179.20 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 270-275 °C | [4] |
| Boiling Point (Predicted) | 274.9 ± 32.0 °C | [4] |
| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 3.38 ± 0.70 | [4] |
| Solubility | Moderately soluble in polar organic solvents. | [5] |
Table 2: Computed Molecular Properties
| Property | Value | Reference |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Exact Mass | 179.01533297 g/mol | [6] |
| Topological Polar Surface Area | 78.6 Ų | [6] |
| Heavy Atom Count | 12 | [6] |
Spectral Data
The structure of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol has been confirmed by various spectroscopic techniques.
Table 3: Spectral Data
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆, ppm): δ 8.71 (d, J=5.83, 2H, Ar-H), 7.82 (d, J=5.83, 2H, Ar-H). | [1] |
| ¹³C NMR | (100 MHz, DMSO-d₆, ppm): δ 176.60 (C=S), 157.06 (C=N), 150.81 (Ar-C), 130.33 (Ar-C), 119.29 (Ar-C). | [1] |
| FTIR | Spectra available, confirming functional groups. | [7][8] |
| Mass Spectrometry | Spectra available for confirmation of molecular weight. | [9] |
Experimental Protocols
Synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
A common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.[1][10][11]
Materials:
-
Isonicotinohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl) for acidification
-
Ethanol-dioxane mixture for recrystallization
Procedure:
-
Dissolve isonicotinohydrazide (0.05 mol) in ethanol (50 mL).
-
Add a solution of potassium hydroxide (or sodium hydroxide) (0.05 mol) in ethanol.
-
Add carbon disulfide (0.05 mol) to the mixture.
-
Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from an ethanol-dioxane mixture to obtain pure 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded using KBr pellets or as a mull to identify the characteristic functional groups.
-
Mass Spectrometry (MS): Electron impact mass spectrometry is used to determine the molecular weight of the compound.
Antimicrobial Activity Assay
The antimicrobial activity can be evaluated using the micro-broth serial dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in nutrient broth to achieve a range of concentrations.
-
Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus epidermidis).
-
Add the different concentrations of the test compound to the wells.
-
Incubate the plates at 37°C for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Method)
The free radical scavenging activity can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[12]
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
In a test tube, mix an aliquot of the compound's solution with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Urease Inhibition Assay
The inhibitory activity against urease can be determined using the indophenol method.
Procedure:
-
Prepare a solution of Jack bean urease in phosphate buffer.
-
Pre-incubate the enzyme with various concentrations of the test compound at room temperature.
-
Initiate the enzymatic reaction by adding a urea solution.
-
After a specific incubation time, stop the reaction and measure the amount of ammonia produced using the indophenol reagent by monitoring the absorbance at a specific wavelength.
-
Thiourea is typically used as a standard inhibitor.[13]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Biological and Chemical Applications
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol has demonstrated a variety of biological and chemical activities, highlighting its potential in different fields.
Antimicrobial Activity
This compound has shown promising antimicrobial effects. It inhibits the growth of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and Staphylococcus epidermidis with an MIC of 4 µg/mL.[12] The 1,3,4-oxadiazole scaffold is a known pharmacophore in many antimicrobial agents.
Antioxidant Activity
The thiol group in the molecule contributes to its antioxidant potential. It exhibits significant free radical scavenging activity, with a reported IC₅₀ value of 17.47 µM in the DPPH assay.[12]
Urease Inhibition
Derivatives of 1,3,4-oxadiazole are known to be potent urease inhibitors.[13][14] This activity is significant for potential applications in agriculture and medicine, particularly in combating infections caused by urease-producing bacteria like Helicobacter pylori.
Corrosion Inhibition
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol has been investigated as a corrosion inhibitor for carbon steel in acidic environments.[15][16] It forms a protective film on the metal surface, significantly reducing the corrosion rate. The inhibition efficiency is evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.[15]
Safety Information
Table 4: Hazard and Safety Data
| Category | Information | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment | Dust mask (type N95 or equivalent), eye shields, and gloves. |
References
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL | 15264-63-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL | 15264-63-8 [amp.chemicalbook.com]
- 5. CAS 15264-63-8: 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol [cymitquimica.com]
- 6. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | C7H5N3OS | CID 774383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 [m.chemicalbook.com]
- 9. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR [m.chemicalbook.com]
- 10. jchemrev.com [jchemrev.com]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
